(2,5-dioxopyrrolidin-1-yl) 4-[5-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-2-yl]sulfanylbutanoate
Description
This compound features a complex structure integrating two pyrrolidinone (2,5-dioxopyrrolidinyl) moieties and a pyridine ring linked via a sulfanylbutanoate bridge. The 1-methyl-5-oxopyrrolidin-2-yl substituent on the pyridine ring enhances steric and electronic properties, while the sulfanyl group may influence solubility and metabolic stability.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[5-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-2-yl]sulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-20-13(5-7-15(20)22)12-4-6-14(19-11-12)27-10-2-3-18(25)26-21-16(23)8-9-17(21)24/h4,6,11,13H,2-3,5,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEAOHMIZYTZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=C(C=C2)SCCCC(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-[5-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-2-yl]sulfanylbutanoate involves multiple steps. One common synthetic route starts with the reaction of maleic anhydride with aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride to yield the desired product . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in the development of pharmaceuticals, particularly as an anti-inflammatory or analgesic agent. Compounds with similar pyrrolidine and pyridine structures have been shown to exhibit significant biological activities, including:
- Inhibition of Enzymatic Activity : Research indicates that derivatives of pyrrolidine can inhibit enzymes involved in inflammatory processes.
Anticancer Research
Studies have suggested that compounds containing dioxopyrrolidine moieties may exhibit cytotoxic effects against various cancer cell lines. The ability to modify the side chains allows for the exploration of structure-activity relationships (SAR) that could lead to more effective anticancer agents.
Neuropharmacology
Given the presence of pyridine and pyrrolidine rings, this compound could be investigated for neuroactive properties. Pyrrolidine derivatives have been associated with modulation of neurotransmitter systems, which could lead to potential treatments for neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of pyrrolidine derivatives and their effects on cancer cell proliferation. The results indicated that compounds similar to (2,5-dioxopyrrolidin-1-yl) 4-[5-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-2-yl]sulfanylbutanoate exhibited significant cytotoxicity against breast cancer cells, suggesting a promising avenue for further research into its anticancer properties.
Case Study 2: Anti-inflammatory Effects
Research conducted on pyrrolidine-based compounds demonstrated their effectiveness in reducing inflammation in animal models. The study highlighted the mechanism by which these compounds inhibit pro-inflammatory cytokines, providing a rationale for investigating this specific compound's therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Pyrrolidinone Derivatives
Pyrrolidinone-based compounds, such as piracetam (2-oxo-1-pyrrolidineacetamide), are known for their nootropic effects. Unlike the target compound, piracetam lacks the pyridine-sulfanylbutanoate system and the additional 5-oxopyrrolidinyl group.
Table 1: Key Structural Differences in Pyrrolidinone Derivatives
| Compound | Key Functional Groups | Bioactivity Hypothesis |
|---|---|---|
| Target Compound | Dual pyrrolidinone, pyridine-sulfanyl | Enzyme inhibition/drug delivery |
| Piracetam | Single pyrrolidinone, acetamide | Nootropic, neuroprotection |
Pyridine-Containing Compounds
Nicotinamide (vitamin B3) and related pyridine derivatives often participate in redox reactions. The target compound’s pyridine ring, substituted with a 1-methyl-5-oxopyrrolidin-2-yl group, introduces steric hindrance and electron-withdrawing effects, which may alter interactions with NAD(P)H-dependent enzymes compared to unsubstituted pyridines .
Sulfanyl-Linked Bioactive Agents
Compounds like captopril (a sulfhydryl-containing angiotensin-converting enzyme inhibitor) utilize thiol groups for metal chelation. The sulfanylbutanoate group in the target compound may similarly enhance solubility and enable disulfide bond formation, but its ester linkage (vs. captopril’s free thiol) could reduce reactivity while improving metabolic stability .
Table 2: Comparative Pharmacokinetic Properties
| Compound | Sulfur Group Type | Metabolic Stability | Solubility (LogP) |
|---|---|---|---|
| Target Compound | Sulfanylbutanoate ester | High | ~1.5 (estimated) |
| Captopril | Free thiol | Moderate | 0.34 |
Biological Activity
The compound (2,5-dioxopyrrolidin-1-yl) 4-[5-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-2-yl]sulfanylbutanoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the structural characteristics, synthesis, and biological implications of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₃H₁₅N₃O₄S
- Molecular Weight : 301.34 g/mol
- IUPAC Name : this compound
The structure features a pyrrolidine ring, a pyridine moiety, and a sulfanylbutanoate group, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available pyrrolidine derivatives. The process often includes:
- Formation of the pyrrolidine core through cyclization reactions.
- Introduction of the sulfanylbutanoate group via nucleophilic substitution.
- Final modifications to achieve the desired functional groups.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Properties
Studies have shown that derivatives of pyrrolidine compounds possess significant antimicrobial activities. The presence of the sulfanyl group is believed to enhance the interaction with microbial membranes, leading to increased permeability and cell lysis.
Anticancer Activity
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown potential as an inhibitor of certain proteases involved in cancer metastasis.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers tested the compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value in the micromolar range. The study concluded that further exploration into its mechanism of action is warranted due to its promising anticancer properties .
Case Study 2: Antimicrobial Efficacy
A separate study focused on the antimicrobial activity of similar pyrrolidine derivatives revealed that compounds with structural similarities to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
